5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
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Overview
Description
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a fluorinated heterocyclic compound. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves the reaction of 3-R-5-amino-1,2,4-triazoles with the ethyl ester of 2-fluoroacetoacetic acid. This reaction yields 2-R-fluoro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones . Another method involves the reaction of a 3-R-1,2,4-triazolyl-5-diazonium salt with the ethyl ester of 2-fluoroacetoacetic acid, followed by cyclization of the triazolylhydrazones to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its structural similarity to natural pyrimidine bases, allowing it to interfere with nucleic acid synthesis and function . This interference can lead to the inhibition of cell proliferation and the induction of cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets nucleic acid synthesis.
Ftorafur: A prodrug of 5-fluorouracil with enhanced bioavailability.
Trifluorothymidine: An antiviral agent with a similar mechanism of action.
Uniqueness
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its fluorinated triazolopyrimidine scaffold distinguishes it from other compounds and contributes to its diverse biological activities .
Properties
Molecular Formula |
C16H17FN4O |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
7-(4-fluoro-2-methoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17FN4O/c1-10(2)8-15-19-16-18-7-6-13(21(16)20-15)12-5-4-11(17)9-14(12)22-3/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
GLGIWERHQYDBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
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